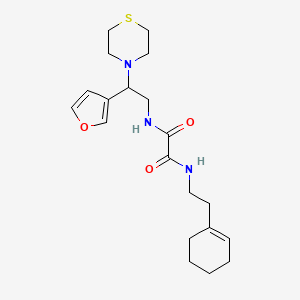
1-(6-(ジメチルアミノ)ピリミジン-4-イル)ピロリジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol is a compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring
科学的研究の応用
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The compound “1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol” has been found to interact with several targets. It has been identified as a potential inhibitor of CDK4/6 , a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . It has also been reported to inhibit JNK3 , a member of the c-Jun N-terminal kinases that regulate various cellular activities . Additionally, it has been discovered as a selective brain penetrant PDE9A inhibitor .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a CDK4/6 inhibitor , it prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest . As a JNK3 inhibitor , it prevents the kinase from phosphorylating its substrates, which can affect various cellular processes . As a PDE9A inhibitor , it prevents the enzyme from breaking down cyclic guanosine monophosphate (cGMP), thereby increasing the levels of cGMP in the brain .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. The inhibition of CDK4/6 leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The inhibition of JNK3 can affect various cellular processes, including inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A increases the levels of cGMP in the brain, which can enhance synaptic plasticity and cognitive function .
Pharmacokinetics
Its ability to penetrate the brain suggests that it may have good bioavailability and can cross the blood-brain barrier .
Result of Action
The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. The inhibition of CDK4/6 can lead to the arrest of the cell cycle, potentially inhibiting the growth of cancer cells . The inhibition of JNK3 can affect various cellular processes, potentially leading to changes in inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A can enhance synaptic plasticity and cognitive function .
生化学分析
Biochemical Properties
It has been reported to elevate central cGMP levels in the brain and CSF of rodents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cGMP pathway .
Cellular Effects
1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high selectivity for JNK3 among 38 kinases, having mild activity against JNK2, RIPK3, and GSK3β, which also known to involve in neuronal apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a pyrimidine precursor with a pyrrolidine derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyrimidine derivatives: Compounds such as aminopyrimidine and substituted pyrimidines have similar core
特性
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-5-10(12-7-11-9)14-4-3-8(15)6-14/h5,7-8,15H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAXGMSHOFVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2387357.png)



![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![2-[(6-Fluoropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B2387367.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2387371.png)



![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
